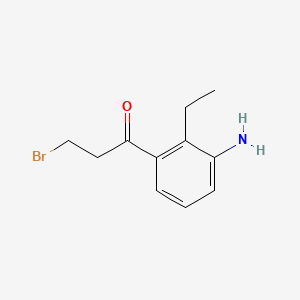
Coumarin, 3-amino-4-diethylamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- is a derivative of coumarin, a compound known for its diverse biological activities and applications Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives, including 3-amino-4-(diethylamino)-, can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction, followed by intramolecular transesterification. This method typically uses alkaline protease from Bacillus licheniformis as a catalyst . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the chemoselectivity of the reaction.
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient synthesis of coumarin derivatives with high yields and purity . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quinones, while substitution reactions can yield a wide range of functionalized coumarin derivatives .
科学研究应用
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- has numerous applications in scientific research, including:
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes and molecular interactions .
相似化合物的比较
Similar Compounds
Coumarin: The parent compound of 2H-1-Benzopyran-2-one derivatives, known for its wide range of biological activities.
7-Amino-4-(trifluoromethyl)coumarin: Another derivative with similar structural features but different functional groups, leading to distinct properties and applications.
3-Acetyl-7-(diethylamino)coumarin: A related compound with an acetyl group at the 3-position, used in various chemical and biological studies.
Uniqueness
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and diethylamino groups enhance its solubility, reactivity, and potential for various applications compared to other coumarin derivatives .
属性
CAS 编号 |
101468-13-7 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
3-amino-4-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |
InChI 键 |
VGSSSRDHKMKFIO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


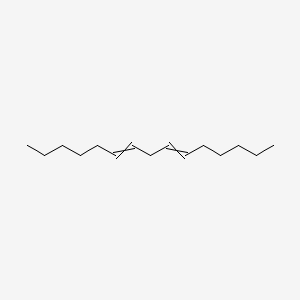
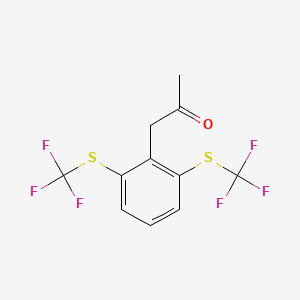

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
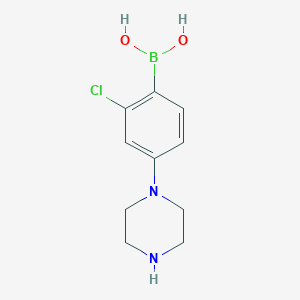
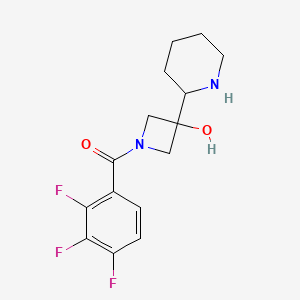
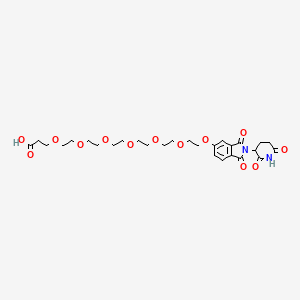
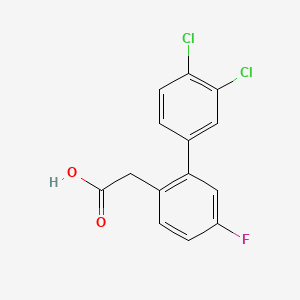
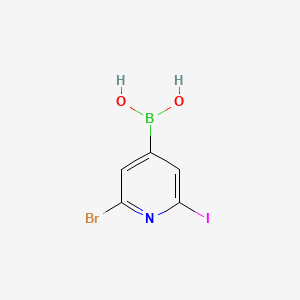
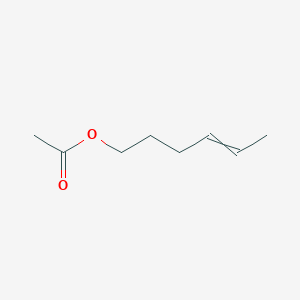

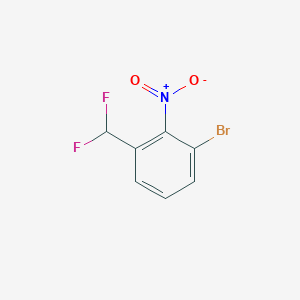
![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
